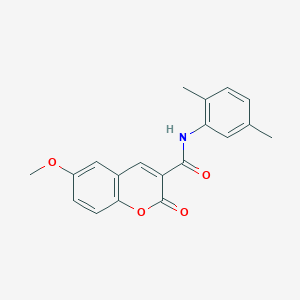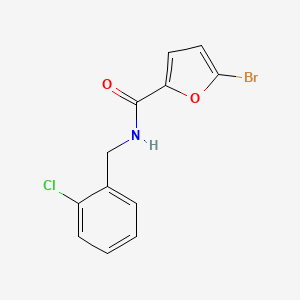
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide, also known as BPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPB is a benzamide derivative that has been found to exhibit anti-inflammatory, anti-cancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide is not fully understood, but it has been suggested that this compound exerts its biological activities through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway (Zhang et al., 2015). In addition, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival (Wang et al., 2016). In the case of anti-inflammatory activity, this compound has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB-mediated inflammatory responses (Li et al., 2016).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit cell migration and invasion (Zhang et al., 2015). In addition, this compound has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a key role in cancer cell invasion and metastasis (Wang et al., 2016). In the case of anti-inflammatory activity, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins (Li et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its biological activities can be easily tested in vitro and in vivo. In addition, this compound has been found to have low toxicity in animal models, making it a safe compound for use in research studies (Zhang et al., 2015). However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo (Wang et al., 2016).
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has shown potential in various fields of research due to its diverse range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and antiviral properties, and its mechanism of action involves multiple pathways. This compound has several advantages as a research tool, but its poor solubility in water is a limitation. Future research on this compound should focus on the development of this compound derivatives with improved solubility and bioavailability, as well as the investigation of its potential therapeutic applications.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-phenoxybenzoic acid with thionyl chloride to form 2-phenoxybenzoyl chloride. This intermediate is then reacted with 1,3-benzodioxole-5-methanol in the presence of a base to form this compound (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to have potential applications in various fields of research due to its diverse range of biological activities. In the field of cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells (Zhang et al., 2015). This compound has also been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response (Li et al., 2016). In addition, this compound has been shown to have antiviral properties by inhibiting the replication of the hepatitis B virus (HBV) (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-21(22-13-15-10-11-19-20(12-15)25-14-24-19)17-8-4-5-9-18(17)26-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVALFZVOWRDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)



![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)